SQUA protein
Description
SQUA protein (SQUAMOSA promoter-binding protein) is a plant-specific MADS-box transcription factor critical for regulating floral development, meristem identity, and phase transitions from vegetative to reproductive growth . Structurally, SQUA contains a conserved MADS domain responsible for DNA binding and dimerization, an intervening (I) domain, a keratin-like (K) domain for protein-protein interactions, and a C-terminal domain involved in transcriptional activation . It binds to specific DNA motifs (e.g., CArG boxes) and forms higher-order complexes with other MADS-box proteins to regulate floral organ identity and inflorescence architecture .
Key functional roles include:
- Floral meristem specification: In Antirrhinum majus, SQUA activates floral organ identity genes (e.g., DEFICIENS and GLOBOSA) and stabilizes ternary complexes (SQUA-DEF-GLO) to enhance DNA binding affinity .
- Inflorescence complexity: In Asteraceae (e.g., Gerbera hybrida), SQUA-like genes (e.g., GSQUA) interact with SEPALLATA (SEP3) homologs (e.g., GRCD4/5) to regulate composite flower development .
- Evolutionary divergence: Gene duplication events in the SQUA/AP1/FUL lineage have driven functional specialization in monocots and eudicots, contributing to species-specific floral morphologies .
Properties
CAS No. |
147336-50-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Synonyms |
SQUA protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Protein Conjugation Reactions
SQUA protein can undergo site-specific chemical modifications that enhance its functionality. Recent studies have demonstrated that transition metals, particularly copper, facilitate efficient conjugation reactions involving this compound. For instance, a study highlighted the use of copper(II) to catalyze the conjugation of styrylboronic acid to specific amino acid residues within the this compound, yielding high reaction rates and product yields .
Fluorescence Quenching
Fluorescence quenching techniques have been employed to study the conformational dynamics of this compound. The intrinsic fluorescence of tryptophan residues within the protein can be quenched by various chemical species, providing insights into the local environment and accessibility of these residues. This method allows researchers to infer structural changes and interactions that occur during chemical reactions involving this compound .
Hydroxyl Radical Reactions
Hydroxyl radicals generated through Fenton reactions or synchrotron radiation have been utilized to probe the reactivity of this compound. These radicals can lead to oxidative modifications, including hydroxylation and carbonyl formation on specific amino acid side chains. This method enables mapping of protein-protein interactions and provides a deeper understanding of how this compound interacts with other biomolecules under physiological conditions .
Reaction Dynamics
The dynamics of chemical reactions involving this compound are influenced by several factors, including temperature and pH. Molecular dynamics simulations have shown that the activation energy barriers for reactions involving SQUA can be significantly lower than those in aqueous solutions, indicating an environment that promotes reactivity .
Role of Amino Acid Residues
Specific amino acid residues within the this compound play critical roles in mediating chemical reactions. For example, studies have identified key residues such as aspartic acid and serine that enhance reaction rates when positioned strategically within the protein structure .
Table 2: Key Residues Influencing Reaction Rates
| Amino Acid Residue | Position | Effect on Reaction Rate |
|---|---|---|
| Aspartic Acid | S2 | High |
| Serine | H1 | Moderate |
| Histidine | Variable | Low |
Comparison with Similar Compounds
Comparative Analysis with Similar MADS-box Proteins
APETALA 1 (AP1)
- Similarities : Both SQUA and AP1 belong to the AP1/SQUA clade, regulate floral meristem identity, and share conserved MADS and K domains .
- Differences :
- Post-translational modifications : AP1 contains a C-terminal prenylation site (CaaX motif) absent in SQUA and most other AP1/SQUA members .
- Functional divergence : In wheat, TaVRT-1 (an AP1/SQUA homolog) lacks AP1’s prenylation site but retains a conserved Ser phosphorylation site common in SQUA-like proteins .
FRUITFULL (FUL)
- Overlap : FUL and SQUA regulate phase transitions and inflorescence development. Both interact with SEP3-like proteins to form functional complexes .
- Distinct roles : FUL primarily governs fruit development and leaf senescence, while SQUA focuses on floral initiation .
SEPALLATA 3 (SEP3)
- Interaction partners : SEP3 stabilizes SQUA-AP1/FUL complexes. In Gerbera, GSQUA proteins interact with SEP3 homologs (GRCD4/5) to regulate ray floret development .
- Functional synergy : Ternary complexes (SQUA-SEP3-B class proteins) exhibit stronger DNA binding and transcriptional activation than homodimers .
AGL6
- Phylogenetic proximity : AGL6 is evolutionarily closer to SEP than SQUA but shares overlapping expression patterns with SQUA in ovule and floral organ development .
- Functional redundancy : In petunia, PhAGL6 redundantly regulates petal and anther development with SEP-like genes .
SPL Transcription Factors
- Distinct family : SPL proteins (SQUAMOSA promoter-binding-like) are unrelated to MADS-box proteins but share DNA-binding specificity to SQUA promoters. They regulate flowering via miRNA156 interactions .
Structural and Functional Differences Across Species
Key Research Findings
DNA Binding and Bending Mechanisms
- SQUA bends DNA in a sequence-dependent manner, unlike serum response factor (SRF), which bends DNA uniformly .
- Residues in the β-loop and N-terminal helices dictate bending direction, influencing promoter architecture .
Evolutionary Dynamics
- Eudicots vs. monocots: Eudicot SQUA-like genes exhibit higher evolutionary rates and positive selection (dN/dS > 1), correlating with floral complexity .
- Gene duplication : In Asteraceae, SQUA duplication (e.g., GSQUA in Gerbera) enables subfunctionalization in ray vs. disc floret development .
Functional Redundancy
- In Phalaenopsis, two SQUA-like genes (ORAP11 and ORAP13) redundantly regulate flowering time and floral organogenesis .
Q & A
Q. What experimental techniques are recommended to study SQUA protein’s DNA-binding properties?
To investigate SQUA’s DNA-binding mechanisms, employ electrophoretic mobility shift assays (EMSAs) to assess binding specificity and affinity. Surface plasmon resonance (SPR) can quantify interaction kinetics (e.g., dissociation constants). Circular dichroism (CD) spectroscopy is useful for analyzing structural changes in DNA upon SQUA binding, such as bending angles .
Q. How can researchers quantify this compound expression levels in plant tissues?
Use SQUA-N software (Stable isotope-labeling-based QUAntitation) for label-free quantification in proteomics workflows. Pair this with Western blotting or ELISA for validation, ensuring normalization to housekeeping proteins and inclusion of biological replicates to account for tissue-specific variability .
Q. What bioinformatics tools are essential for retrieving SQUA-related data from protein databases?
Leverage APIs like the EMBL-EBI Proteins API to programmatically access SQUA sequences, structures, and annotations. Use neXtProt’s SPARQL endpoint for advanced queries, such as identifying interaction partners or post-translational modifications .
Q. What are the critical controls for experiments studying SQUA dimerization?
Include (i) negative controls with truncated SQUA mutants lacking the MADS-box or K-box domains, (ii) co-immunoprecipitation (Co-IP) with non-interacting proteins, and (iii) cross-linking assays to stabilize transient dimers. Validate using size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) .
Advanced Research Questions
Q. What strategies optimize this compound stability during in vitro assays?
Screen buffer additives (e.g., glycerol, trehalose) using thermal shift assays. Use analytical SEC to monitor aggregation, and employ cryo-electron microscopy (cryo-EM) to assess structural integrity. Reference formulation studies on MADS-box proteins for pH and ionic strength guidelines .
Q. How to reconcile discrepancies in SQUA dimerization data across studies?
Conduct Förster resonance energy transfer (FRET) assays to distinguish homodimers from heterodimers (e.g., SQUA-PLE). Compare results across expression systems (e.g., E. coli vs. plant protoplasts) to account for post-translational modifications influencing dimer stability .
Q. What computational approaches integrate SQUA’s structural predictions with experimental data?
Combine AlphaFold2 predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational dynamics. Use PPIretrieval workflows to cross-reference SQUA interaction networks with transcriptomic datasets, ensuring reproducibility via version-controlled scripts .
Q. How to design a robust protocol for SQUA-dependent gene regulation studies?
Employ chromatin immunoprecipitation sequencing (ChIP-seq) with anti-SQUA antibodies, validated via knockout lines. Use dual-luciferase reporters in transiently transfected protoplasts, normalizing to internal controls (e.g., Renilla luciferase). Include in silico promoter analysis for CArG-box motifs .
Q. What methods address low yield in recombinant this compound production?
Optimize codon usage for heterologous expression in E. coli or yeast. Implement high-density fermentation with fed-batch strategies and tag-free purification using TEV protease. Monitor endotoxin levels via limulus amebocyte lysate (LAL) assays for in vivo applications .
Methodological Guidance for Data Analysis
Q. How to ensure reproducibility in SQUA proteomics datasets?
Adhere to MIAPE guidelines for metadata reporting. Use SQUA-N software with strict peptide selection criteria: (i) minimum two unique peptides per protein, (ii) ≤20% missing values across replicates, and (iii) false discovery rate (FDR) <1% via decoy database searches .
Q. What statistical frameworks are suitable for analyzing SQUA overexpression phenotypes?
Apply mixed-effects models to account for plant-to-plant variability. Use principal component analysis (PCA) to reduce dimensionality in transcriptomic datasets. For time-series data, employ longitudinal analysis with false-discovery rate correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
